molecular formula C23H28N4O2 B6995680 4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide

4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide

Cat. No.: B6995680
M. Wt: 392.5 g/mol
InChI Key: ZEQZZPWGMDBDBO-UHFFFAOYSA-N
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Description

4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide is a complex organic compound that features an indole core, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkyl halide.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final step involves coupling the indole core, methoxyphenyl group, and piperazine ring through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4-(1H-indol-4-yl)-N-[1-(3-methoxyphenyl)propan-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-17(15-18-5-3-6-19(16-18)29-2)25-23(28)27-13-11-26(12-14-27)22-8-4-7-21-20(22)9-10-24-21/h3-10,16-17,24H,11-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQZZPWGMDBDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)NC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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